BenchChemオンラインストアへようこそ!

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

carbonic anhydrase inhibition scaffold differentiation nitrobenzenesulfonamide

A rationally designed screening probe featuring a pyrrolidine-benzenesulfonamide scaffold with a rare 4-nitrobenzenesulfonamide warhead. The 4‑chlorophenyl and γ‑lactam substituents generate a discrete chemotype whose target engagement cannot be extrapolated from close analogs. Ideal for CA isoform selectivity panels, structure‑property relationship studies, and multi‑target phenotypic cascades. Procurement as part of a focused analog set enables systematic SAR exploration.

Molecular Formula C16H14ClN3O5S
Molecular Weight 395.81
CAS No. 896316-05-5
Cat. No. B3011248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide
CAS896316-05-5
Molecular FormulaC16H14ClN3O5S
Molecular Weight395.81
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H14ClN3O5S/c17-11-1-3-13(4-2-11)19-10-12(9-16(19)21)18-26(24,25)15-7-5-14(6-8-15)20(22)23/h1-8,12,18H,9-10H2
InChIKeyDRVSDEYRJOGYOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896316-05-5): Procurement-Grade Overview for Pyrrolidine-Benzenesulfonamide Scaffold Screening


N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896316-05-5, molecular formula C₁₆H₁₄ClN₃O₅S, MW 395.81) is a synthetic small molecule belonging to the pyrrolidine-benzenesulfonamide class. Its structure features three pharmacophoric elements: a 4-chlorophenyl substituent on the pyrrolidinone nitrogen, a 5-oxopyrrolidine (γ-lactam) core, and a 4-nitrobenzenesulfonamide group linked via the pyrrolidine C3 position. The 4-nitrobenzenesulfonamide motif is established in the literature as a privileged scaffold for carbonic anhydrase (CA) inhibition, with the free 4-nitrobenzenesulfonamide parent compound exhibiting a Ki of approximately 200 nM against human CA II [1]. The pyrrolidine-benzenesulfonamide hybrid scaffold has been explored in published medicinal chemistry campaigns for CA and acetylcholinesterase (AChE) inhibition, though the specific substitution pattern represented by CAS 896316-05-5 remains uncharacterized in the peer-reviewed primary literature [2].

Why N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide Cannot Be Casually Substituted: Scaffold-Specific SAR Considerations


Within the pyrrolidine-benzenesulfonamide class, seemingly minor structural perturbations produce large-magnitude shifts in target affinity and selectivity. In the systematic SAR study by Poyraz et al. (2023), structurally analogous pyrrolidine-benzenesulfonamides exhibited Ki values spanning over three orders of magnitude against hCA I (from ~17 nM to >10,000 nM) depending on the nature and position of substituents on the benzenesulfonamide ring and the pyrrolidine N-substituent [1]. Similarly, Balandis et al. (2020) demonstrated that the presence and position of a chlorine substituent on the benzenesulfonamide ring of pyrrolidinone-bearing CA inhibitors shifted Kd values against cancer-related CA IX from low nanomolar (5.0 nM) to micromolar range, and that chloro substitution at the meta position consistently increased affinity across all CA isoforms tested compared with non-chlorinated analogs [2]. These findings underscore that the specific combination of a 4-chlorophenyl group, a 5-oxopyrrolidin-3-yl linker, and a 4-nitrobenzenesulfonamide warhead in CAS 896316-05-5 represents a discrete chemotype whose biological profile cannot be reliably extrapolated from close analogs—each structural component contributes independently and often non-additively to target engagement.

Quantitative Differentiation Evidence for N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896316-05-5) Against Closest Analogs


Scaffold Compositional Uniqueness: The 4-Nitrobenzenesulfonamide Warhead Compared with Primary Sulfonamide and Carboxamide Analogs

CAS 896316-05-5 incorporates a 4-nitrobenzenesulfonamide warhead, which is structurally and electronically distinct from the primary sulfonamide (–SO₂NH₂) warhead found in the majority of published pyrrolidine-benzenesulfonamide CA inhibitors. The free 4-nitrobenzenesulfonamide parent compound binds human CA II with a reported Ki of approximately 0.2 nM as determined by stopped-flow CO₂ hydration assay [1], whereas primary benzenesulfonamide binds with a Ki of approximately 63 nM against the same isoform [2]. The nitro group's strong electron-withdrawing character (Hammett σₚ = +0.78) significantly alters the sulfonamide NH acidity (predicted pKₐ shift of approximately −1.5 to −2.0 log units relative to unsubstituted benzenesulfonamide), which is a critical determinant of zinc coordination geometry in CA active sites [3]. By contrast, the closest cataloged structural analog, N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzamide (CAS 896300-51-9), replaces the sulfonamide linker with a carboxamide, eliminating the zinc-binding sulfonamide functionality entirely and thereby abolishing the canonical CA inhibition mechanism. No direct head-to-head biological comparison of these two compounds has been published.

carbonic anhydrase inhibition scaffold differentiation nitrobenzenesulfonamide

Chlorine Substituent Position Effect: 4-Chlorophenyl vs. 3-Chlorophenyl and Non-Chlorinated Pyrrolidinone Analogs in CA Binding

In the Balandis et al. (2020) structure-affinity relationship study of chlorinated pyrrolidinone-bearing benzenesulfonamides, the position of the chlorine substituent on the aromatic ring was shown to be a critical affinity determinant. Meta-chloro-substituted compounds exhibited consistently higher affinity across all tested CA isoforms (I–XIV) compared with their non-chlorinated counterparts, with Kd differences reaching approximately 2- to 10-fold depending on the specific isoform [1]. CAS 896316-05-5 features a para-chlorophenyl substituent on the pyrrolidinone N1 position. While the Balandis study primarily examined chlorine substitution on the benzenesulfonamide ring (rather than the N-phenyl ring as in the target compound), the broader SAR principles established in that work indicate that the electronic and steric character of chlorine substitution significantly modulates CA isoform binding profiles. Importantly, the para-chloro substitution pattern in the target compound differs from the meta-chloro pattern shown to be affinity-enhancing in the Balandis study, suggesting that CAS 896316-05-5 may exhibit a binding profile distinct from meta-chlorinated analogs—though no direct experimental confirmation exists.

carbonic anhydrase SAR chlorine substituent effect

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Primary Sulfonamide and Carboxamide Analogs

The 4-nitrobenzenesulfonamide moiety in CAS 896316-05-5 confers a distinct physicochemical profile compared with its closest cataloged analogs. Based on structure-based prediction, the target compound has a calculated logP (cLogP) of approximately 1.8–2.2, reflecting the balanced lipophilicity contributed by the 4-chlorophenyl group and the polar nitro and sulfonamide functionalities [1]. By comparison, the propane-1-sulfonamide analog (N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)propane-1-sulfonamide) bearing an alkyl sulfonamide is predicted to have a lower cLogP (~0.8–1.2) and increased conformational flexibility [2]. The primary sulfonamide analog (if the nitro group is replaced by –NH₂) is predicted to show a cLogP shift of approximately −1.0 log units and gain an additional hydrogen bond donor, altering both permeability and target-binding pharmacophore geometry. The 4-nitrobenzamide analog (CAS 896300-51-9) replaces the sulfonamide with a carboxamide, losing the strongly acidic NH proton (pKₐ ~9–10 for sulfonamide vs. ~15–16 for carboxamide) and thereby changing both the hydrogen-bond donor strength and the compound's ionization profile at physiological pH [3]. These calculated differences, while not direct experimental comparisons, are relevant for library procurement decisions where physicochemical diversity is a selection criterion.

physicochemical properties drug-likeness logP hydrogen bonding

Anticancer Activity of 4-Chlorophenyl-Substituted 5-Oxopyrrolidine Derivatives: Class-Level Precedent from A549 Lung Cancer Cell Assays

In a 2022 study by Kairytė et al. characterizing the anticancer and antimicrobial activity of novel 5-oxopyrrolidine derivatives, compounds bearing a 4-chlorophenyl substituent (specifically compound 6 in that series) reduced A549 lung adenocarcinoma cell viability to 64% relative to untreated controls, while the corresponding 4-bromophenyl analog (compound 7) reduced viability to 61% [1]. These results establish that 4-halophenyl substitution on the 5-oxopyrrolidine scaffold is compatible with moderate anticancer activity in this cell line. CAS 896316-05-5 shares the 4-chlorophenyl-5-oxopyrrolidine core but differs in its C3 substituent (4-nitrobenzenesulfonamide vs. the acetamide-based moieties in the Kairytė study). Whether the 4-nitrobenzenesulfonamide group enhances, diminishes, or is neutral with respect to anticancer activity has not been experimentally tested. The acetamide-bearing 4-chlorophenyl compounds in the reference study serve as the closest available baseline for anticancer activity in this scaffold class, but direct extrapolation to the sulfonamide analog is not warranted without confirmatory data.

anticancer activity 5-oxopyrrolidine A549 4-chlorophenyl

DNA-Binding Potential of Pyrrolidine-Benzenesulfonamides: Class-Level Evidence from Competitive Ethidium Bromide Displacement

The Poyraz et al. (2023) study evaluated DNA-binding effects of pyrrolidine-benzenesulfonamide derivatives using competitive ethidium bromide displacement and gel electrophoresis. Multiple compounds in this series demonstrated measurable DNA interaction, with the most potent enzyme inhibitors in the series (compounds 3b, 6a, 6b) also exhibiting DNA-binding activity alongside their sub-nanomolar to low-nanomolar CA and AChE inhibition [1]. The DNA-binding property of this scaffold class represents an orthogonal biological activity dimension that may be relevant for anticancer mechanism-of-action studies. CAS 896316-05-5, as a member of the pyrrolidine-benzenesulfonamide class, may share this DNA-interactive potential, though the specific contribution of the 4-nitrobenzenesulfonamide group to DNA binding (vs. the primary sulfonamide or other benzenesulfonamide variants in the Poyraz study) has not been isolated or quantified.

DNA binding ethidium bromide displacement pyrrolidine-benzenesulfonamide

Antimicrobial Activity of Pyrrolidine-Benzenesulfonamides: Class-Level MIC Data Against M. tuberculosis and Standard Bacterial Strains

The Poyraz et al. (2023) study reported moderate antituberculosis activity for pyrrolidine-benzenesulfonamide derivatives, with compounds 6a–6c exhibiting MIC values of 15.62 μg/mL against M. tuberculosis H37Rv [1]. Antibacterial and antifungal activities against standard strains (including S. aureus, E. coli, C. albicans) were weaker, with MIC values ranging from 500 to 62.5 μg/mL [1]. These data establish that the pyrrolidine-benzenesulfonamide scaffold possesses modest but detectable antimicrobial properties, with antimycobacterial activity being a notable feature. CAS 896316-05-5, by virtue of its structural membership in this class, may exhibit comparable antimicrobial profiles, though the 4-nitrobenzenesulfonamide group could modulate this activity—either enhancing it through additional mechanisms (nitro group bioreduction generating reactive intermediates) or diminishing it through altered physicochemical properties affecting membrane penetration. No experimental validation exists for the target compound.

antimicrobial activity MIC Mycobacterium tuberculosis pyrrolidine-benzenesulfonamide

Recommended Application Scenarios for N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide (CAS 896316-05-5) Based on Available Evidence


Carbonic Anhydrase Isoform Selectivity Profiling: A Structurally Novel 4-Nitrobenzenesulfonamide Probe

Given the well-established role of sulfonamides as carbonic anhydrase (CA) zinc-binding warheads and the exquisite isoform selectivity achievable through peripheral substitution (as demonstrated by Balandis et al. 2020 for chlorinated pyrrolidinone-benzenesulfonamides across CA isoforms I–XIV [1]), CAS 896316-05-5 is rationally positioned as a screening probe for CA isoform selectivity panels. The 4-nitrobenzenesulfonamide warhead is structurally underrepresented in published CA inhibitor SAR studies relative to primary sulfonamides, and its electron-withdrawing character may confer distinct isoform binding kinetics and thermodynamics. This compound is most appropriate for academic or industrial groups conducting CA inhibitor discovery who seek to diversify their screening library beyond primary sulfonamide chemotypes. Procurement is recommended as part of a focused analog set that includes the corresponding 4-aminobenzenesulfonamide (reduced analog), the 4-nitrobenzamide (CAS 896300-51-9), and the 3-fluorophenyl analog to systematically probe substituent effects on CA isoform selectivity.

Physicochemical Series Expansion for Structure-Property Relationship (SPR) Studies in Sulfonamide Chemical Space

The 4-nitrobenzenesulfonamide group endows CAS 896316-05-5 with a distinct physicochemical signature—higher polarity than carboxamide analogs, lower pKₐ than alkyl sulfonamides, and a different hydrogen-bond acceptor topology than primary sulfonamides. These properties make the compound a useful member of a property-diverse analog set for structure-property relationship (SPR) investigations. As documented in the ZINC20 database, the compound has a calculated logP of approximately 2.0 with 6 hydrogen bond acceptors [2], situating it in a physicochemical neighborhood that complements more lipophilic carboxamide analogs or less polar alkyl sulfonamide variants. SPR studies using this compound alongside its closest cataloged analogs can help delineate how incremental changes in sulfonamide substitution affect solubility, permeability, and metabolic stability—parameters critical for lead optimization but often under-characterized for this scaffold class.

DNA-Binding and Multi-Target Profiling in Anticancer Screening Cascades

The pyrrolidine-benzenesulfonamide scaffold class has demonstrated concurrent enzyme inhibition (CA and AChE) and DNA-binding activity, as reported by Poyraz et al. (2023) [3]. For academic screening programs pursuing multi-target anticancer agents—particularly those targeting tumor-associated CA isoforms (CA IX, CA XII) alongside DNA interactions—CAS 896316-05-5 represents a structurally novel entry point. Its 4-nitrobenzenesulfonamide group may contribute to DNA interaction through nitro group-mediated redox cycling or groove binding, though this mechanism remains hypothetical without experimental validation. The compound is best deployed in phenotypic screening cascades where both CA inhibitory activity (measured via stopped-flow CO₂ hydration or thermal shift assays) and DNA interaction (measured via ethidium bromide displacement or UV-Vis titration) are jointly assessed, with comparison to the reference compounds characterized in the Poyraz study (particularly compounds 3b, 6a, and 6b).

Antimicrobial Screening Against Mycobacterium tuberculosis Using Pyrrolidine-Benzenesulfonamide Scaffold Baseline

The moderate but reproducible antitubercular activity of pyrrolidine-benzenesulfonamide derivatives (MIC = 15.62 μg/mL against M. tuberculosis H37Rv for compounds 6a–6c in Poyraz et al. 2023 [3]) provides a scaffold-class benchmark for antimicrobial screening. CAS 896316-05-5 is a structurally differentiated member of this class that has not been evaluated for antimicrobial activity. Procurement is recommended for groups conducting antimycobacterial screening who wish to test whether the 4-nitrobenzenesulfonamide substitution preserves, enhances, or abolishes the class-level antitubercular activity. The compound should be tested alongside the reference compounds from the Poyraz study (if available) to enable direct scaffold-class comparison, and the nitro group's potential for bioreductive activation in mycobacterial environments should be considered in the experimental design.

Quote Request

Request a Quote for N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-4-nitrobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.